NU-7200 vs. NU7199: Relative Abundance in Mouse Plasma and Urine Following NU7026 Administration
NU-7200 (metabolite M3) and NU7199 (metabolite M2) are the two primary hydroxylated metabolites of NU7026 identified in both plasma and urine [1]. Quantitative analysis via LC-MS reveals that **NU7199 is the predominant metabolite, accounting for approximately 10% of the total drug-related material in both plasma and urine, whereas NU-7200 is present at a lower but still significant concentration** [1]. This direct comparison is critical for developing accurate LC-MS/MS quantification methods.
| Evidence Dimension | Relative Abundance in Biological Matrices |
|---|---|
| Target Compound Data | Lower relative concentration (exact percentage not numerically specified vs. NU7199's ~10%) |
| Comparator Or Baseline | NU7199: ~10% in mouse plasma and urine |
| Quantified Difference | NU7199 is more prevalent than NU-7200 |
| Conditions | In vivo mouse study, 5 mg/kg i.v. NU7026 administration, 24-hour urine collection and plasma sampling, analysis by LC-MS |
Why This Matters
This difference in abundance must be accounted for when selecting a primary reference standard for quantifying NU7026 metabolism; using NU-7200 as the sole standard would underestimate total metabolite load.
- [1] Nutley, B. P., et al. (2005). Preclinical pharmacokinetics and metabolism of a novel prototype DNA-PK inhibitor NU7026. British Journal of Cancer, 93(9), 1011–1018. View Source
